molecular formula C23H17NO4S2 B2426225 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate CAS No. 898422-78-1

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate

Cat. No.: B2426225
CAS No.: 898422-78-1
M. Wt: 435.51
InChI Key: VXTYALBLDIIFOJ-UHFFFAOYSA-N
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Description

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate is a useful research compound. Its molecular formula is C23H17NO4S2 and its molecular weight is 435.51. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, 6-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl [1,1’-biphenyl]-4-carboxylate, is a thiazole derivative . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules

Mode of Action

The mode of action of thiazole derivatives is related to the inhibition of matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins . These proteins play crucial roles in cell proliferation, apoptosis, and other cellular functions. By inhibiting these proteins, thiazole derivatives can exert their therapeutic effects.

Biochemical Pathways

Thiazole derivatives affect various biochemical pathways due to their diverse biological activities. For instance, they can inhibit the synthesis of neurotransmitters such as acetylcholine, thereby affecting the normal functioning of the nervous system . They can also interfere with the metabolic pathways involved in the release of energy from carbohydrates .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) and thus its bioavailability.

Result of Action

Thiazole derivatives have shown significant analgesic and anti-inflammatory activities in vitro . They have also demonstrated cytotoxic activity on human tumor cell lines . Specifically, some thiazole derivatives have shown growth inhibition activity against HCT-116, HT-29, and HepG2 cell lines .

Action Environment

The action, efficacy, and stability of thiazole derivatives can be influenced by various environmental factors. For instance, the solubility of these compounds in different solvents can affect their bioavailability and thus their therapeutic effects . Furthermore, the pH and temperature of the environment can also influence the stability and activity of these compounds.

Properties

IUPAC Name

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO4S2/c1-15-13-29-23(24-15)30-14-19-11-20(25)21(12-27-19)28-22(26)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTYALBLDIIFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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